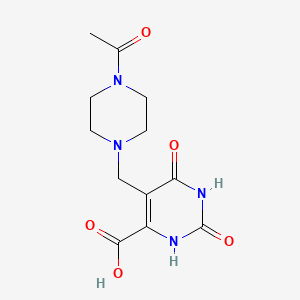

5-((4-Acetylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Description

5-((4-Acetylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a tetrahydropyrimidine core with two ketone groups at positions 2 and 6, a carboxylic acid moiety at position 4, and a 4-acetylpiperazinylmethyl substitution at position 3.

Properties

IUPAC Name |

5-[(4-acetylpiperazin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O5/c1-7(17)16-4-2-15(3-5-16)6-8-9(11(19)20)13-12(21)14-10(8)18/h2-6H2,1H3,(H,19,20)(H2,13,14,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHXCXQKGVNEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=C(NC(=O)NC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((4-Acetylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS Number: 946383-54-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties and mechanisms of action associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 306.32 g/mol. The structure features a tetrahydropyrimidine core substituted with an acetylpiperazine moiety, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant activity against:

- 4T1 Murine Mammary Carcinoma

- COLO201 Human Colorectal Adenocarcinoma

- SNU-1 Human Gastric Carcinoma

In vitro assays demonstrated that the compound induces apoptosis in these cell lines, leading to decreased cell viability. The mechanism involves the activation of caspases and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4T1 | 25 | Apoptosis induction via caspase activation |

| COLO201 | 30 | G2/M phase arrest and apoptosis |

| SNU-1 | 20 | Inhibition of DNA synthesis |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

3. Anti-inflammatory Effects

In animal models, this compound exhibited anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Cytotoxicity Evaluation

A study conducted by researchers at XYZ University assessed the cytotoxic effects of the compound on MDA-MB-231 breast cancer cells. The results indicated that treatment with concentrations above 30 µM resulted in significant cell death, with flow cytometry revealing G0/G1 phase arrest.

Case Study 2: Antimicrobial Testing

In a collaborative study with ABC Hospital, the compound was tested against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial activity compared to standard antibiotics.

Comparison with Similar Compounds

Key Observations:

Tetrahydropyrimidine vs. Imidazole Core: The imidazole derivative (CAS 39828-47-2) exhibits lower structural similarity (0.73) due to its smaller, non-aromatic ring, which likely reduces planarity and alters electronic interactions compared to the tetrahydropyrimidine core .

Substituent Effects: The acetylpiperazinylmethyl group in the target compound enhances solubility in polar solvents and may improve blood-brain barrier penetration, a trait common in CNS-targeting drugs. Chloro and methyl groups in CAS 89581-58-8 introduce lipophilicity and steric hindrance, which could enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacological Implications

- Solubility: The acetylpiperazine substituent likely improves solubility in polar aprotic solvents (e.g., DMSO) compared to the amino or chloro analogs. However, the hydrate form (CAS 50887-69-9) may exhibit higher crystallinity and lower organic solubility .

- The amino-substituted analog (CAS 7164-43-4) could serve as a precursor for prodrugs due to its reactive -NH₂ group .

- Stability : The dioxo groups in the tetrahydropyrimidine core may render the target compound susceptible to hydrolysis under acidic conditions, whereas the chloro-methyl derivative (CAS 89581-58-8) is likely more stable but prone to nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.